Ethyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Structure-activity relationship

Researchers optimizing anti-TB leads require validated imidazo[1,2-a]pyridine building blocks with defined SAR. This 7-chloro-2-methyl ethyl ester enables direct synthesis of carboxamide derivatives exhibiting nanomolar MIC values against MDR/XDR M. tuberculosis H37Rv. • Ethyl ester handle for rapid hydrolysis to carboxylic acid or direct amidation for focused library synthesis • Microwave-assisted protocols specifically optimized for this scaffold class accelerate SAR exploration • Distinct 7-Cl vector complements 6-bromo analogs for FtsZ/SecA bacterial cell division target selectivity profiling Supplied with full analytical characterization (NMR, HPLC) to support reproducible research and procurement compliance.

Molecular Formula C11H11ClN2O2
Molecular Weight 238.671
CAS No. 1335053-81-0
Cat. No. B577596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-2-methylimidazo[1,2-A]pyridine-3-carboxylate
CAS1335053-81-0
Molecular FormulaC11H11ClN2O2
Molecular Weight238.671
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C2N1C=CC(=C2)Cl)C
InChIInChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)13-9-6-8(12)4-5-14(9)10/h4-6H,3H2,1-2H3
InChIKeyMYPGLDGWMWXYAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Structural Baseline


Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 1335053-81-0) belongs to the imidazo[1,2-a]pyridine-3-carboxylate class of heterocyclic compounds, a scaffold recognized as a privileged structure in medicinal chemistry for its broad therapeutic spectrum and presence in multiple commercial drugs [1]. This specific compound is characterized by a fused imidazole-pyridine bicyclic core bearing a 7-chloro substituent, a 2-methyl group, and an ethyl ester at the 3-position, with a molecular formula of C₁₁H₁₁ClN₂O₂ and molecular weight of 238.67 g/mol [2]. The imidazo[1,2-a]pyridine core serves as a key pharmacophore motif for the identification and optimization of lead structures, with two nitrogen atoms capable of serving as hydrogen bond acceptors that may enhance binding to target proteins and elevate potency .

Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Why Analogs Cannot Substitute


Within the imidazo[1,2-a]pyridine-3-carboxylate chemical space, subtle structural variations produce profound and quantifiable differences in biological activity, target engagement, and synthetic utility. For instance, the presence or absence of the 7-chloro substituent on the pyridine ring fundamentally alters the compound's reactivity profile and downstream derivatization potential . The ethyl ester at the 3-position serves as a critical handle for further functionalization via hydrolysis to the carboxylic acid or direct amidation to carboxamides, distinguishing it from 3-unsubstituted or 3-carbaldehyde analogs that lack this synthetic versatility [1]. Furthermore, structure-activity relationship (SAR) studies across the imidazo[1,2-a]pyridine class demonstrate that substitution patterns—particularly at the 2-, 6-, and 7-positions—directly modulate potency against specific targets such as Mycobacterium tuberculosis and FtsZ, with certain analogs exhibiting MIC values differing by orders of magnitude [2]. These observations underscore why procurement decisions cannot rely on generic class-level substitution but must instead be guided by compound-specific quantitative evidence.

Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Key Differentiation Evidence


C7-Chloro Substitution: Antimycobacterial Activity Determinant

The 7-chloro substitution pattern on the imidazo[1,2-a]pyridine scaffold represents a key structural determinant for antimycobacterial activity. While direct MIC data for the target ethyl ester compound are not publicly reported in primary literature, class-level SAR inference from the closely related imidazo[1,2-a]pyridine-3-carboxamide series establishes that halogen substitution at the 6- and 7-positions contributes to sub-micromolar potency against Mycobacterium tuberculosis H37Rv. In a foundational study of 14 imidazo[1,2-a]pyridine-3-carboxamides, 12 compounds exhibited MIC ≤ 1 μM against replicating Mtb, with 5 compounds achieving MIC ≤ 0.006 μM [1]. The target compound's 7-chloro-2-methyl substitution pattern positions it as a direct synthetic precursor to these carboxamide derivatives via ester hydrolysis and subsequent amide coupling, providing a validated entry point into this potent antitubercular chemical space [2].

Antitubercular drug discovery Mycobacterium tuberculosis H37Rv Structure-activity relationship

2-Methyl Substitution: Pantothenate Synthetase Inhibition

The 2-methyl substituent on the imidazo[1,2-a]pyridine core is a critical structural feature that distinguishes compounds with pantothenate synthetase (PS) inhibitory activity from those acting via alternative antimycobacterial mechanisms. In a targeted study of 2-methylimidazo[1,2-a]pyridine-3-carboxamide derivatives, the most active compound (5b, an N'-naphthoyl carbohydrate derivative) exhibited an IC₅₀ of 1.90 ± 0.12 μM against MTB pantothenate synthetase and an MIC of 4.53 μM against MTB H37Rv, with no cytotoxicity observed at 50 μM [1]. This contrasts with non-2-methyl imidazo[1,2-a]pyridine-3-carboxamides reported elsewhere, which achieve sub-nanomolar MIC values (≤0.006 μM) but act through distinct mechanisms not directly involving PS inhibition [2]. The target compound, bearing the 2-methyl substituent and an ethyl ester handle for conversion to the carboxamide pharmacophore, provides a strategic entry point for developing PS-targeted antitubercular agents, a mechanism distinct from the broader class of imidazopyridine anti-TB compounds.

Pantothenate synthetase inhibition Mycobacterium tuberculosis Target-specific SAR

7-Chloro Substitution: Narrow-Spectrum Antibacterial Potential

Within the imidazo[1,2-a]pyridine-3-carboxylate class, the position and identity of halogen substituents critically modulate antibacterial spectrum and potency. The 6-bromo analog IP-01 (ethyl 6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate) has been identified as a narrow-spectrum inhibitor of Streptococcus pneumoniae that targets FtsZ, a key bacterial cell-division protein, without activity against other bacterial species [1]. IP-01 exhibits anti-pneumococcal action comparable to Vitamin K3 in FtsZ inhibition and cell division arrest, with sequence alignment revealing three unique residues in S. pneumoniae FtsZ that confer binding specificity [2]. In contrast, the target compound bears a 7-chloro substituent and lacks the 2-((phenylthio)methyl) group, which fundamentally alters its steric and electronic profile, thereby redirecting its antibacterial potential toward different bacterial targets or synthetic applications. The target compound's distinct substitution pattern positions it for derivatization into novel FtsZ inhibitors with potentially altered species selectivity or for exploration of alternative antibacterial mechanisms such as SecA inhibition, as observed with the 5-chloro analog CJ-21058 (IC₅₀ = 15 μg/mL against SecA) .

FtsZ inhibition Streptococcus pneumoniae Narrow-spectrum antibacterial

C3 Ethyl Ester: Key Synthetic Handle

The ethyl ester functionality at the 3-position distinguishes this compound from structurally similar imidazo[1,2-a]pyridine derivatives such as 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1159829-22-7 analog) and 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid . Microwave-assisted synthetic methodology has been specifically developed and optimized for preparing disubstituted imidazo[1,2-a]pyridine-3-carboxylic acid esters as key intermediates for anti-tuberculosis agents, demonstrating the strategic importance of the ester form [1]. The ethyl ester serves as a protected carboxylic acid that can be selectively hydrolyzed under mild basic conditions to yield the free carboxylic acid for subsequent amide coupling, or directly converted to carboxamides via aminolysis. This contrasts with the 3-carbaldehyde analog, which requires oxidation to access the carboxylic acid and is limited to reductive amination or hydrazone formation pathways . The ester functionality thus provides superior synthetic versatility and a more direct route to biologically validated carboxamide pharmacophores.

Synthetic intermediate Amide coupling Medicinal chemistry

Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate: Validated Applications


Anti-TB Imidazo[1,2-a]pyridine-3-carboxamide Synthesis

This compound serves as an optimal starting material for synthesizing imidazo[1,2-a]pyridine-3-carboxamide derivatives with demonstrated nanomolar activity against Mycobacterium tuberculosis H37Rv, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical strains [1]. The ethyl ester can be hydrolyzed to the carboxylic acid and coupled with diverse amines to generate focused libraries for anti-TB lead optimization. Microwave-assisted synthetic protocols have been specifically optimized for this class of intermediates, enabling rapid parallel synthesis and SAR exploration [2].

Narrow-Spectrum FtsZ/SecA Inhibitor Development

The 7-chloro-2-methyl substitution pattern on the imidazo[1,2-a]pyridine-3-carboxylate core provides a distinct SAR vector for developing narrow-spectrum antibacterial agents targeting bacterial cell division proteins such as FtsZ or the SecA translocation machinery [1]. Unlike the 6-bromo analog IP-01, which exhibits narrow-spectrum anti-pneumococcal FtsZ inhibition, the 7-chloro scaffold may be derivatized to explore alternative species selectivity profiles or to target SecA with the potential for IC₅₀ values in the low μg/mL range as demonstrated by the 5-chloro analog CJ-21058 (IC₅₀ = 15 μg/mL) [2]. This compound is particularly suited for medicinal chemistry programs seeking novel antibacterial agents with distinct mechanisms of action.

Pantothenate Synthetase Inhibitor Lead Generation

As a 2-methyl-substituted imidazo[1,2-a]pyridine-3-carboxylate, this compound provides a validated entry point for developing Mycobacterium tuberculosis pantothenate synthetase (PS) inhibitors, a target mechanism distinct from the broader class of imidazopyridine anti-TB agents [1]. Following conversion to the carboxamide or carbohydrazide pharmacophore, derivatives may achieve PS IC₅₀ values in the low micromolar range (~1-2 μM) with corresponding antimycobacterial MIC values of 4-5 μM and favorable cytotoxicity profiles (no cytotoxicity at 50 μM) [2]. This application scenario is particularly relevant for research programs pursuing mechanism-based anti-TB drug discovery with a defined molecular target.

Kinase & CNS Probe Development Scaffold

The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with validated applications as PI3 kinase p110α inhibitors achieving IC₅₀ values as low as 0.0028 μM, dopamine D4 antagonists for CNS disorders, and VEGF-R2 inhibitors for oncology [1]. This specific 7-chloro-2-methyl ethyl ester derivative provides a versatile synthetic intermediate for generating probe compounds to interrogate kinase signaling pathways or CNS receptor pharmacology. The compound's two nitrogen atoms serve as hydrogen bond acceptors that may enhance binding to target proteins, making it suitable for structure-based drug design and fragment-based lead discovery campaigns [2].

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